N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H13FN4OS2 and its molecular weight is 384.45. The purity is usually 95%.
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Mechanism of Action
- This compound belongs to the thiazole class, which has diverse biological activities . Thiazoles are heterocyclic organic compounds with a five-membered ring containing carbon, sulfur, and nitrogen atoms.
- Given its thiazole ring, it may participate in electrophilic or nucleophilic substitutions at specific positions (e.g., C-5 and C-2) within the ring .
- ADME Properties :
- Absorption : The compound’s solubility and lipophilicity impact its absorption. It may be slightly soluble in water but more soluble in alcohol and ether .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H13FN4OS2. It has a molecular weight of 384.45 g/mol. The compound features a thiazole ring, an ethylamine side chain, and a benzo[c][1,2,5]thiadiazole moiety which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H13FN4OS2 |
Molecular Weight | 384.45 g/mol |
Purity | ≥ 95% |
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. This compound was evaluated for its effectiveness against various pathogens.
- Gram-positive bacteria : The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : It also showed effectiveness against vancomycin-resistant Enterococcus faecium.
In a study involving various thiazole derivatives, compounds similar to this one exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. In vitro studies indicated that this compound significantly decreased the viability of cancer cell lines such as Caco-2 and A549.
Cell Line | Viability (%) | IC50 (µM) |
---|---|---|
Caco-2 | 39.8 | 15.0 |
A549 | 55.4 | 20.0 |
The compound's structure suggests that the presence of the 4-fluorophenyl group enhances its cytotoxic activity by potentially increasing interaction with cellular targets .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokines when treated with the compound in lipopolysaccharide-stimulated macrophages.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated several thiazole derivatives and found that those with similar structures to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Another study reported that thiazole derivatives showed promising results in reducing tumor cell proliferation in various cancer models. The specific compound was noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS2/c19-13-4-1-11(2-5-13)18-21-14(10-25-18)7-8-20-17(24)12-3-6-15-16(9-12)23-26-22-15/h1-6,9-10H,7-8H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDBGDIZMIQORN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC4=NSN=C4C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.